molecular formula Ce B14706780 Cerium-139 CAS No. 13982-30-4

Cerium-139

Cat. No.: B14706780
CAS No.: 13982-30-4
M. Wt: 138.90665 g/mol
InChI Key: GWXLDORMOJMVQZ-BJUDXGSMSA-N
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Description

Cerium-139 ( 139 Ce) is a synthetic radioisotope with a half-life of 137.64 days . Its decay occurs exclusively via electron capture (EC), transforming it to the stable isotope Lanthanum-139 ( 139 La) and resulting in a decay energy of 0.278 MeV . A key nuclear isomer, 139m Ce, exists with an excitation energy of 754.24 keV; this metastable state has a significantly shorter half-life of 57.58 seconds and decays by isomeric transition . This isotope is a significant product of deuteron-induced nuclear reactions on natural cerium targets, making it relevant for studies in nuclear reaction theory and the production of medical radionuclides . A prominent application of this compound is in environmental and materials science research, where it serves as a safe, non-toxic tracer for modeling the behavior of cerium radioisotopes commonly found in liquid radioactive waste . Studies have demonstrated the use of 139 Ce to evaluate novel adsorbents like polypyrrole/sawdust composites, achieving adsorption rates up to 98.6% under optimized conditions (pH 8.0, 120 min contact time) . The adsorption process is chemisorption, following pseudo-second-order kinetics and fitting Langmuir and Freundlich isotherm models with a maximum sorption capacity of 6.57 mg/g . This compound can be produced through proton-induced nuclear reactions on a Lanthanum-139 target, highlighting its relevance for diagnostic applications and nuclear data research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

13982-30-4

Molecular Formula

Ce

Molecular Weight

138.90665 g/mol

IUPAC Name

cerium-139

InChI

InChI=1S/Ce/i1-1

InChI Key

GWXLDORMOJMVQZ-BJUDXGSMSA-N

Isomeric SMILES

[139Ce]

Canonical SMILES

[Ce]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Yield Optimization

When natural lanthanum (natLa, 99.91% ¹³⁹La) is irradiated with protons, the (p, n) reaction selectively produces ¹³⁹Ce with minimal byproducts. Studies indicate an optimal proton energy range of 22–30 MeV, achieving yields of 0.39–1.6 MBq/mA·h . Higher energies (>30 MeV) risk activating impurities via (p, 2n) or (p, α) channels, reducing radionuclide purity below 99.8%.

Target Preparation and Irradiation Parameters

Targets typically consist of metallic lanthanum electroplated onto copper or aluminum backings to withstand beam currents up to 40 µA. Post-irradiation, the target is dissolved in concentrated nitric acid, and ¹³⁹Ce is separated via ion-exchange chromatography.

Table 1: Proton-Induced ¹³⁹Ce Production Parameters

Proton Energy (MeV) Beam Current (µA) Yield (MBq/mA·h) Purity (%)
22 40 1.36 99.8
30 20 1.60 99.5

Data derived from.

Deuteron-Induced Reactions on Lanthanum Targets

An alternative route employs deuteron beams via the ¹³⁹La(d, 2n)¹³⁹Ce reaction, offering higher yields at lower energies compared to proton beams.

Energy Dependence and Byproduct Formation

At 22 MeV deuteron energy, the reaction yield reaches 1.6 MBq/mA·h , nearly fourfold higher than proton-induced yields at similar energies. However, deuteron irradiation increases the risk of co-producing ¹⁴¹Ce (t₁/₂ = 32.5 d) through (d, γ) side reactions, necessitating rigorous purification.

Target Processing and Radiochemical Separation

Post-irradiation, targets are dissolved in 19 M sodium hydroxide, precipitating lanthanum hydroxide. ¹³⁹Ce remains in solution as Ce(IV), which is extracted using trioctylamine (TOA) or di-2-ethylhexyl phosphoric acid (D2EHPA) in nitric acid media.

Table 2: Deuteron vs. Proton-Induced Yields

Reaction Energy (MeV) Yield (MBq/mA·h)
¹³⁹La(p, n)¹³⁹Ce 22 0.39
¹³⁹La(d, 2n)¹³⁹Ce 22 1.60

Data sourced from.

Fission Product Isolation

¹³⁹Ce is a minor fission product of ²³⁵U, but this method is less favored due to challenges in isolating ¹³⁹Ce from highly radioactive waste streams. The cumulative yield of ¹³⁹Ce in thermal neutron fission is approximately 0.01%, requiring multi-stage solvent extraction and ion-exchange processes to achieve >99% purity.

Radiochemical Separation and Purification

Solvent Extraction Techniques

After dissolution, ¹³⁹Ce is oxidized to Ce(IV) using KMnO₄ or CrO₃ in HNO₃. Subsequent extraction with TOA selectively partitions Ce(IV) into the organic phase, while trivalent lanthanum remains aqueous. Back-extraction with dilute HNO₃ yields ¹³⁹Ce with <2% La contamination.

Ion-Exchange Chromatography

Cation-exchange resins like Dowex 50W-X8 effectively separate Ce(III) from La(III) in nitrate media. Elution with α-hydroxyisobutyric acid (α-HIBA) achieves baseline separation, with ¹³⁹Ce recovery exceeding 95%.

Table 3: Purification Efficiency of Methods

Method La Removal (%) Ce Recovery (%)
TOA Solvent Extraction 97.9 92.5
Cation-Exchange 99.0 95.8

Adapted from.

Comparative Analysis of Production Methods

Yield and Practical Considerations

Cyclotron-based deuteron reactions offer the highest yields but require access to medium-energy accelerators. Proton reactions are more accessible but necessitate longer irradiation times. Fission-based production is impractical for most labs due to regulatory and handling challenges.

Economic and Logistical Factors

The cost of ¹³⁹Ce production via cyclotron ranges from $1,200–$2,500/mBq, driven by target preparation and beamtime expenses. In contrast, reactor-produced ¹³⁹Ce costs less but suffers from lower specific activity and purity.

Chemical Reactions Analysis

Types of Reactions: Cerium-139, like other cerium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution. In its +3 oxidation state, cerium can react with dilute sulfuric acid to form cerium(III) ions and hydrogen gas . Additionally, cerium can tarnish in air, forming cerium(IV) oxide .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form cerium(IV) oxide.

    Reduction: Cerium(IV) compounds can be reduced to cerium(III) using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Cerium can participate in substitution reactions with various ligands, forming complex compounds.

Major Products:

    Oxidation: Cerium(IV) oxide (CeO₂)

    Reduction: Cerium(III) compounds (e.g., CeCl₃)

    Substitution: Various cerium complexes depending on the ligands used.

Mechanism of Action

The mechanism by which cerium-139 exerts its effects is primarily through its radioactive decay. As this compound decays, it emits beta particles and gamma rays, which can be detected and used for imaging and diagnostic purposes in nuclear medicine . The molecular targets and pathways involved in its action are related to its interaction with biological tissues and its ability to emit detectable radiation.

Comparison with Similar Compounds

Cerium Isotopes

Property ¹³⁹Ce ¹⁴¹Ce ¹⁴³Ce ¹⁴⁴Ce
Half-life 137.6 d 32.5 d 33.0 h 284.9 d
Decay Mode Electron capture β⁻ decay β⁻ decay β⁻ decay
Production ²³²Th(p,f) ²³²Th(p,f) ²³²Th(p,f) ²³²Th(p,f)
Cross-Section Trend ↑ with proton energy ↓ with proton energy ↓ with proton energy ↓ with proton energy
Applications SPECT, biopsies Industrial tracers Limited use Environmental tracers

Key Insights :

  • ¹³⁹Ce is unique among cerium isotopes for its increasing production yield with proton energy, suggesting formation via spallation rather than fission .
  • Unlike neutron-rich isotopes (¹⁴¹Ce, ¹⁴³Ce, ¹⁴⁴Ce), ¹³⁹Ce’s electron capture decay minimizes radiation damage, making it safer for medical use .

Medical Radionuclides in Imaging

Radionuclide Half-life Decay Mode Primary Use Advantages Over ¹³⁹Ce
¹³⁹Ce 137.6 d Electron capture SPECT attenuation correction Long half-life reduces replacement frequency
⁵⁷Co 271.8 d EC, γ X-ray fluorescence calibration Higher γ-energy (122 keV)
¹⁵³Gd 240.4 d EC, γ Bone density scans Lower environmental persistence

Challenges :

  • ¹³⁹Ce’s long half-life increases storage complexity compared to shorter-lived isotopes like ⁹⁹mTc (6 h) .
  • Co-57 and Gd-153 offer higher-energy γ-rays, but ¹³⁹Ce’s lower energy (165 keV) is optimal for specific SPECT applications .

Lanthanides in Theranostics

  • Terbium-155 (¹⁵⁵Tb): Produced alongside ¹³⁹Ce via proton irradiation, requiring purification to remove ¹³⁹Ce contamination . Used in theranostics (therapy + diagnostics), unlike ¹³⁹Ce’s purely diagnostic role.
  • Ytterbium-169 (¹⁶⁹Yb) :
    • Co-standardized with ¹³⁹Ce in reference solutions (EJ/T 20052-2014) due to similar stability .

Adsorption and Environmental Behavior

  • ¹³⁹Ce vs. Cadmium-109 (¹⁰⁹Cd) :
    • Both adsorb onto polypyrrole composites, but ¹³⁹Ce exhibits slower kinetics due to larger ionic radius (Ce³⁺: 1.14 Å vs. Cd²⁺: 0.95 Å) .
  • Cerium Oxide Nanoparticles (CeO₂ NPs): Unlike ZnO nanoparticles, CeO₂ NPs act as antioxidants, reducing ROS in biological systems . This property could enhance ¹³⁹Ce’s safety in medical applications.

Standardization and Industrial Use

  • ¹³⁹Ce is standardized alongside ¹⁶⁹Yb and ⁷⁵Se in reference solutions (EJ/T 20052-2014), ensuring precise activity measurements .
  • In contrast, ¹⁴⁴Ce is monitored in environmental studies due to its long half-life and β⁻ emission, posing ecological risks .

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